molecular formula C8H6BrCl B15206506 2-Bromo-3-chlorostyrene

2-Bromo-3-chlorostyrene

Cat. No.: B15206506
M. Wt: 217.49 g/mol
InChI Key: FYHDORAMMWTJCG-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorostyrene is an organic compound with the molecular formula C8H6BrCl It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2nd and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-chlorostyrene can be synthesized through several methods. One common approach involves the bromination and chlorination of styrene derivatives. For instance, the dehydration of 2-bromo-3-chlorophenethyl alcohol using a catalyst such as potassium hydrogen sulfate (KHSO4) can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the bromination and chlorination of precursor compounds under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted styrenes depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-3-chlorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorostyrene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-chlorostyrene is unique due to its styrene backbone, which allows it to participate in polymerization reactions and form complex aromatic compounds. Its reactivity is also influenced by the positioning of the bromine and chlorine atoms, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrCl

Molecular Weight

217.49 g/mol

IUPAC Name

2-bromo-1-chloro-3-ethenylbenzene

InChI

InChI=1S/C8H6BrCl/c1-2-6-4-3-5-7(10)8(6)9/h2-5H,1H2

InChI Key

FYHDORAMMWTJCG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)Br

Origin of Product

United States

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